5-Fluoropyrimidine-2-carbaldehyde
Overview
Description
5-Fluoropyrimidine-2-carbaldehyde is a fluorinated pyrimidine derivative with the molecular formula C5H3FN2O. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom in the pyrimidine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carbaldehyde typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with fluorinating agents such as N-fluoropyridinium salts. The reaction conditions often require the presence of a strong acid and a suitable solvent to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the fluorine atom in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 5-fluoropyrimidine-2-carboxylic acid.
Reduction: Formation of 5-fluoropyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoropyrimidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, it may inhibit key enzymes involved in DNA synthesis and repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.
5-Fluorocytosine: An antifungal agent with a fluorinated pyrimidine ring.
5-Fluoropyridine-2-carbaldehyde: A structurally similar compound with a pyridine ring instead of a pyrimidine ring
Uniqueness
5-Fluoropyrimidine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and a fluorine atom in the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Fluoropyrimidine-2-carbaldehyde is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This compound is structurally related to other well-known fluorinated pyrimidines, such as 5-fluorouracil (5-FU), which is extensively used in cancer treatment. This article delves into the biological activity of this compound, discussing its mechanisms of action, pharmacological applications, and comparative studies with related compounds.
The primary mechanism through which this compound exerts its biological effects is through its incorporation into nucleic acids. This incorporation disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound acts as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, this compound effectively reduces the availability of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication .
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, a series of analogues were tested against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range . This suggests that this compound and its derivatives may serve as effective chemotherapeutic agents.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is essential to compare it with other fluorinated pyrimidines:
Compound | Mechanism of Action | IC50 (nM) | Clinical Use |
---|---|---|---|
5-Fluorouracil (5-FU) | Inhibits TS; incorporates into RNA/DNA | 10-100 | Solid tumors treatment |
Capecitabine | Prodrug of 5-FU; converted in tumor cells | 20-200 | Breast and colorectal cancers |
This compound | Inhibits TS; disrupts nucleic acid synthesis | <10 | Potential novel agent |
This table illustrates that while 5-FU and capecitabine are established treatments for various cancers, this compound shows promise as a more potent alternative based on preliminary findings.
Case Studies
- L1210 Mouse Leukemia Model : In a study evaluating the growth inhibitory activity of several fluorinated compounds, this compound analogues were shown to significantly inhibit L1210 cell proliferation. The mechanism was linked to the intracellular release of active metabolites that interfere with nucleotide synthesis .
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutics could enhance therapeutic efficacy. For example, studies have shown synergistic effects when paired with agents targeting different pathways involved in cancer cell proliferation .
Pharmacological Applications
The potential applications of this compound extend beyond oncology. Its ability to interact with nucleic acids positions it as a candidate for developing antiviral agents and other therapeutic modalities targeting nucleic acid metabolism. Moreover, its unique hydrazide group may enhance binding affinity and specificity towards biological targets compared to other fluorinated pyrimidines .
Properties
IUPAC Name |
5-fluoropyrimidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXSFMYANTTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696196 | |
Record name | 5-Fluoropyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935667-50-8 | |
Record name | 5-Fluoropyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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